molecular formula C23H24N2OS B11334711 4-[(3-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(3-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11334711
M. Wt: 376.5 g/mol
InChI Key: OSHNYKBFDXPQPJ-UHFFFAOYSA-N
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Description

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidin-2-one core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 3-Methylphenylmethylsulfanyl Group: This step involves the use of a thiol reagent and a suitable base to introduce the sulfanyl group.

    Attachment of the 2-Phenylethyl Group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The phenylethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of a cyclopenta[d]pyrimidin-2-one core with both a sulfanyl and a phenylethyl group. This unique structure provides it with distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

4-[(3-methylphenyl)methylsulfanyl]-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C23H24N2OS/c1-17-7-5-10-19(15-17)16-27-22-20-11-6-12-21(20)25(23(26)24-22)14-13-18-8-3-2-4-9-18/h2-5,7-10,15H,6,11-14,16H2,1H3

InChI Key

OSHNYKBFDXPQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)CCC4=CC=CC=C4

Origin of Product

United States

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